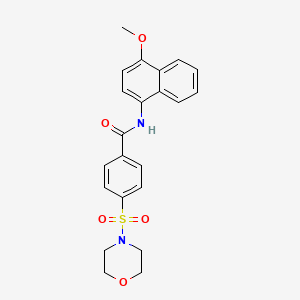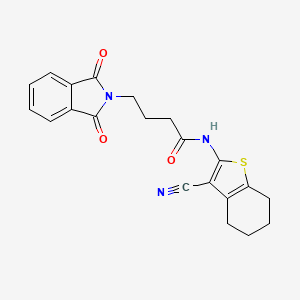
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide
描述
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide, also known as MN-64, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MN-64 is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in the regulation of cell growth, differentiation, and apoptosis.
作用机制
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide selectively inhibits the catalytic subunit of PP2A, which leads to the accumulation of phosphorylated proteins and the inhibition of cell growth and proliferation. PP2A is involved in the dephosphorylation of several key signaling molecules, including Akt, ERK, and p53, which are important for cell survival and apoptosis. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has been shown to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt and ERK pathways.
Biochemical and Physiological Effects:
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects on cells. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway and inhibiting the Akt and ERK pathways. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling and tumor invasion. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has also been shown to protect neurons against oxidative stress and neuroinflammation by inhibiting the activation of microglia and astrocytes.
实验室实验的优点和局限性
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has several advantages for lab experiments, including its selectivity for PP2A and its ability to induce cell cycle arrest and apoptosis in cancer cells. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide is also relatively stable and can be easily synthesized in large quantities. However, N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has several potential future directions for scientific research. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide could be used to study the role of PP2A in other biological processes, such as metabolism and immune function. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide could also be used to investigate the potential therapeutic applications of PP2A inhibition in other diseases, such as diabetes and autoimmune disorders. Additionally, N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide could be modified to improve its solubility and reduce its toxicity, which could lead to the development of more potent and selective PP2A inhibitors for therapeutic use.
科学研究应用
N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has been used in several scientific research studies to investigate the role of PP2A in various biological processes. PP2A is a key regulator of the cell cycle and has been implicated in the development and progression of several types of cancer. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. N-(4-methoxy-1-naphthyl)-4-(4-morpholinylsulfonyl)benzamide has also been used to study the role of PP2A in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-28-21-11-10-20(18-4-2-3-5-19(18)21)23-22(25)16-6-8-17(9-7-16)30(26,27)24-12-14-29-15-13-24/h2-11H,12-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHRJUBNVQSHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10360440 | |
| Record name | N-(4-Methoxynaphthalen-1-yl)-4-(morpholine-4-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxynaphthalen-1-yl)-4-(morpholine-4-sulfonyl)benzamide | |
CAS RN |
5362-28-7 | |
| Record name | N-(4-Methoxynaphthalen-1-yl)-4-(morpholine-4-sulfonyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10360440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B3571478.png)
![6-bromo-3-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B3571480.png)
![2-(4-methoxybenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571491.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571498.png)
![2-(3,4-dimethoxybenzyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3571505.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3571534.png)
![4-benzoyl-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3571540.png)
![2-[(4-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3571551.png)
![ethyl 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzoate](/img/structure/B3571557.png)



![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(4-propylphenoxy)acetamide](/img/structure/B3571573.png)